Cas no 857251-05-9 (1H-INDENE-3-ACETIC ACID, 5-BROMO-2-METHYL-)
1H-INDENE-3-ACETIC ACID, 5-BROMO-2-METHYL- Chemical and Physical Properties
Names and Identifiers
-
- 1H-INDENE-3-ACETIC ACID, 5-BROMO-2-METHYL-
- SCHEMBL11663761
- SY323370
- 2-(6-bromo-2-methyl-3H-inden-1-yl)acetic acid
- 857251-05-9
- MFCD34622229
- 2-(5-Bromo-2-methyl-1H-inden-3-yl)acetic acid
- F89454
- 5-Bromo-2-methylindene-3-acetic Acid
- PS-18942
-
- Inchi: 1S/C12H11BrO2/c1-7-4-8-2-3-9(13)5-11(8)10(7)6-12(14)15/h2-3,5H,4,6H2,1H3,(H,14,15)
- InChI Key: CVSYIQGEHJRGNA-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C(CC(=O)O)=C(C)C2
Computed Properties
- Exact Mass: 265.99424g/mol
- Monoisotopic Mass: 265.99424g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 37.3Ų
1H-INDENE-3-ACETIC ACID, 5-BROMO-2-METHYL- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1210283-100mg |
2-(6-bromo-2-methyl-3H-inden-1-yl)acetic acid |
857251-05-9 | 97% | 100mg |
$295 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1210283-250MG |
2-(6-bromo-2-methyl-3H-inden-1-yl)acetic acid |
857251-05-9 | 97% | 250mg |
$490 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1210283-500MG |
2-(6-bromo-2-methyl-3H-inden-1-yl)acetic acid |
857251-05-9 | 97% | 500mg |
$815 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1210283-1G |
2-(6-bromo-2-methyl-3H-inden-1-yl)acetic acid |
857251-05-9 | 97% | 1g |
$1230 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1210283-5G |
2-(6-bromo-2-methyl-3H-inden-1-yl)acetic acid |
857251-05-9 | 97% | 5g |
$3685 | 2024-07-21 | |
| Chemenu | CM1018048-100mg |
2-(6-bromo-2-methyl-3H-inden-1-yl)acetic acid |
857251-05-9 | 95%+ | 100mg |
$298 | 2023-01-18 | |
| Chemenu | CM1018048-250mg |
2-(6-bromo-2-methyl-3H-inden-1-yl)acetic acid |
857251-05-9 | 95%+ | 250mg |
$475 | 2023-01-18 | |
| Chemenu | CM1018048-500mg |
2-(6-bromo-2-methyl-3H-inden-1-yl)acetic acid |
857251-05-9 | 95%+ | 500mg |
$792 | 2023-01-18 | |
| Chemenu | CM1018048-1g |
2-(6-bromo-2-methyl-3H-inden-1-yl)acetic acid |
857251-05-9 | 95%+ | 1g |
$1188 | 2023-01-18 | |
| Chemenu | CM1018048-5g |
2-(6-bromo-2-methyl-3H-inden-1-yl)acetic acid |
857251-05-9 | 95%+ | 5g |
$3564 | 2023-01-18 |
1H-INDENE-3-ACETIC ACID, 5-BROMO-2-METHYL- Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 1H-INDENE-3-ACETIC ACID, 5-BROMO-2-METHYL-
1H-INDENE-3-ACETIC ACID, 5-BROMO-2-METHYL- (CAS No. 857251-05-9): An Overview of Its Structure, Synthesis, and Applications in Medicinal Chemistry
1H-Indene-3-acetic acid, 5-bromo-2-methyl- (CAS No. 857251-05-9) is a versatile compound with significant potential in the field of medicinal chemistry. This compound belongs to the class of indene derivatives and has garnered attention due to its unique structural features and biological activities. In this article, we will delve into the chemical structure, synthesis methods, and potential applications of this compound in drug discovery and development.
Chemical Structure and Properties
The molecular formula of 1H-indene-3-acetic acid, 5-bromo-2-methyl- is C12H10BrO2, with a molecular weight of approximately 264.10 g/mol. The compound features a substituted indene ring system, where the indene core is modified by the presence of a bromine atom at the 5-position and a methyl group at the 2-position. The carboxylic acid group at the 3-position adds to its functional versatility. These structural elements contribute to its unique chemical properties, such as solubility, reactivity, and stability.
The presence of the bromine atom in the molecule can influence its electronic properties and reactivity, making it a valuable intermediate in organic synthesis. The bromine substituent can be readily manipulated through various chemical reactions, such as substitution or elimination processes, to generate a wide range of derivatives. This flexibility is particularly useful in the design and synthesis of complex molecules for pharmaceutical applications.
Synthesis Methods
The synthesis of 1H-indene-3-acetic acid, 5-bromo-2-methyl- has been explored using several approaches. One common method involves the bromination of an appropriate indene derivative followed by carboxylation. For instance, starting from 2-methylindene, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) or bromine in an inert solvent such as dichloromethane. Subsequent carboxylation can be performed using methods like Vilsmeier-Haack formylation followed by hydrolysis or direct carboxylation with carbon dioxide under high pressure.
An alternative approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the bromine substituent directly onto the indene ring. This method offers high regioselectivity and functional group tolerance, making it suitable for large-scale synthesis. Recent advancements in catalytic systems have further enhanced the efficiency and yield of these reactions, contributing to the broader applicability of this synthetic route.
Biological Activities and Applications
1H-indene-3-acetic acid, 5-bromo-2-methyl- has shown promising biological activities that make it an attractive candidate for drug discovery. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For example, research has indicated that this compound exhibits inhibitory effects on certain kinases, which are key targets in cancer therapy.
In addition to its enzymatic inhibition properties, 1H-indene-3-acetic acid, 5-bromo-2-methyl- has been investigated for its anti-inflammatory and antioxidant activities. These properties are attributed to its ability to modulate signaling pathways involved in inflammation and oxidative stress. Preclinical studies have shown that it can effectively reduce inflammation in animal models of inflammatory diseases such as arthritis.
The compound's ability to cross cell membranes and accumulate within cells also enhances its therapeutic potential. This characteristic is particularly important for drugs targeting intracellular processes or diseases affecting specific organs or tissues.
Current Research Trends
Ongoing research is focused on optimizing the structure of 1H-indene-3-acetic acid, 5-bromo-2-methyl- to enhance its pharmacological properties. Structure-activity relationship (SAR) studies are being conducted to identify key functional groups that contribute to its biological activities. These studies aim to develop more potent and selective derivatives with improved pharmacokinetic profiles.
In parallel, efforts are being made to evaluate the safety and efficacy of this compound in preclinical models. Toxicity studies are essential to ensure that any potential therapeutic candidates are safe for human use. Preliminary results from these studies have been encouraging, suggesting that 1H-indene-3-acetic acid, 5-bromo-2-methyl- has a favorable safety profile at therapeutic doses.
Conclusion
1H-indene-3-acetic acid, 5-bromo-2-methyl- (CAS No. 857251-05-9) is a promising compound with diverse applications in medicinal chemistry. Its unique chemical structure and biological activities make it a valuable intermediate for the synthesis of novel drugs targeting various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses. As advancements in synthetic methods and biological evaluation techniques progress, this compound is poised to play a significant role in future drug discovery efforts.
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